S-14671

描述

属性

CAS 编号 |

135722-27-9 |

|---|---|

分子式 |

C22H25N3O2S |

分子量 |

395.5 g/mol |

IUPAC 名称 |

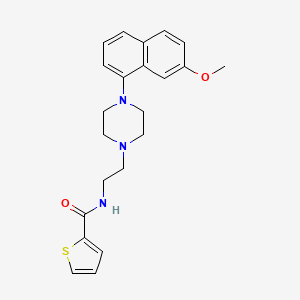

N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C22H25N3O2S/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21/h2-8,15-16H,9-14H2,1H3,(H,23,26) |

InChI 键 |

YFNZHCXOYLKDGU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1 |

外观 |

Solid powder |

其他CAS编号 |

135722-27-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-((thenoyl)-2-aminoethyl)-1-(7-methoxynaphthylpiperazine) S 14671 S-14671 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-14671

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14671, a naphthylpiperazine derivative, is a potent and high-efficacy agonist at the serotonin (B10506) 1A (5-HT1A) receptor, with additional antagonist activity at 5-HT2A and 5-HT2C receptors. This dual activity contributes to its distinct pharmacological profile, suggesting potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding affinity, downstream signaling pathways, and its effects in various in vitro and in vivo experimental models. The information is presented to support further research and drug development efforts centered on this compound and its targets.

Core Mechanism of Action

This compound exerts its primary pharmacological effects through its potent agonism at the 5-HT1A receptor.[1] As a G-protein coupled receptor (GPCR), the 5-HT1A receptor, upon activation by an agonist like this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

Beyond the canonical pathway, 5-HT1A receptor activation can also modulate other signaling cascades, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the modulation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

Furthermore, this compound demonstrates antagonist activity at 5-HT2A and 5-HT2C receptors. This property may contribute to its overall pharmacological effect, potentially by mitigating some of the effects associated with non-selective serotonergic activation.

Quantitative Data: Receptor Binding and In Vivo Potency

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and in vivo potency.

Table 1: Receptor Binding Affinity of this compound and Reference Compounds [1]

| Compound | 5-HT1A (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |

| This compound | 9.3 | 7.8 | 7.8 |

| 8-OH-DPAT | 9.2 | - | - |

| (+)-flesinoxan | 8.7 | - | - |

| Buspirone | 7.9 | - | - |

| BMY 7378 | 8.8 | - | - |

Table 2: In Vivo Potency of this compound in Rodent Models

| Experimental Model | Parameter | This compound Dose | Reference Compound (Dose) |

| Hypothermia Induction | Minimal Effective Dose (MED) | ≥ 5 µg/kg s.c.[1] | 8-OH-DPAT (~10-fold less potent)[1] |

| Spontaneous Tail-Flicks | Minimal Effective Dose (MED) | ≥ 40 µg/kg s.c.[1] | 8-OH-DPAT (~10-fold less potent)[1] |

| Forced Swim Test (antidepressant-like effect) | Minimal Effective Dose (MED) | 0.01 mg/kg s.c.[2][3] | 8-OH-DPAT (0.63 mg/kg s.c.)[3] |

| Pigeon Conflict Test (anxiolytic-like effect) | Minimal Effective Dose (MED) | 0.0025 mg/kg i.m. | - |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental procedures used to characterize its effects.

Signaling Pathways

Experimental Workflows

Detailed Methodologies of Key Experiments

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

-

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

-

Objective: To assess the functional agonistic activity of this compound at Gαi/o-coupled receptors.

-

Protocol Outline:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the 5-HT1A receptor are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound in an appropriate assay buffer containing GDP.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.

-

Termination and Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound form by filtration.

-

Quantification and Analysis: The amount of bound [35S]GTPγS is quantified by scintillation counting. The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of this compound.

-

cAMP Accumulation Assay

-

Objective: To measure the effect of this compound on adenylyl cyclase activity.

-

Protocol Outline:

-

Cell Culture: Whole cells expressing the 5-HT1A receptor are cultured.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to activate adenylyl cyclase and raise basal cAMP levels). Subsequently, cells are treated with varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.

-

Hypothermia Induction in Rats

-

Objective: To evaluate the in vivo 5-HT1A agonist activity of this compound by measuring its effect on core body temperature.

-

Protocol Outline:

-

Animal Acclimation: Rats are acclimated to the experimental room and handling procedures.

-

Baseline Temperature: The baseline rectal or core body temperature of each rat is measured using a digital thermometer or probe.

-

Drug Administration: this compound is administered, typically via subcutaneous (s.c.) injection, at various doses.

-

Temperature Monitoring: Body temperature is measured at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-3 hours) post-administration.

-

Data Analysis: The change in body temperature from baseline is calculated for each dose and time point. The dose-response relationship for the hypothermic effect is determined.

-

Spontaneous Tail-Flick Test in Rats

-

Objective: To assess the central 5-HT1A agonist activity of this compound by observing a characteristic motor response.

-

Protocol Outline:

-

Animal Acclimation: Rats are placed in individual observation cages and allowed to acclimate.

-

Drug Administration: this compound is administered at various doses.

-

Observation: The animals are observed for a specific period (e.g., 60 minutes), and the number of spontaneous, lateral tail-flicks is counted.

-

Data Analysis: The dose-dependent increase in the frequency of tail-flicks is analyzed.

-

Forced Swim Test in Rodents

-

Objective: To assess the antidepressant-like activity of this compound.

-

Protocol Outline:

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Pre-test (for rats): On the first day, rats are placed in the water for a 15-minute pre-swim session.

-

Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are administered this compound or vehicle. After a specific pre-treatment time, they are placed in the water for a 5-6 minute test session.

-

Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.

-

Data Analysis: The reduction in immobility time in the this compound treated group compared to the vehicle group is taken as an index of antidepressant-like effect.

-

Conclusion

This compound is a potent and efficacious 5-HT1A receptor agonist with a distinct pharmacological profile further shaped by its antagonist activity at 5-HT2A and 5-HT2C receptors. Its high in vivo potency in preclinical models of depression and anxiety highlights its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the design of future drug discovery programs targeting the serotonergic system.

References

- 1. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

S-14671 Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of S-14671, a potent and selective ligand for serotonin (B10506) receptors. The information is compiled from peer-reviewed scientific literature to support research and development activities in the fields of pharmacology and neuroscience.

Core Summary

This compound is a naphthylpiperazine derivative that exhibits a high affinity and agonist activity at the serotonin 1A (5-HT1A) receptor.[1][2][3] Concurrently, it functions as an antagonist at the 5-HT2A and 5-HT2C receptors.[3] Its affinity for 5-HT1B and 5-HT3 receptor sites is reported to be low and not significant.[3] This unique pharmacological profile suggests its potential for development in therapeutic areas where modulation of these specific serotonin receptors is beneficial.

Quantitative Receptor Binding Data

The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays. The data, presented as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value | Functional Activity | Reference |

| 5-HT1A | 9.3 | Agonist | [1][2][3] |

| 5-HT2A | 7.8 | Antagonist | [3] |

| 5-HT2C | 7.8 | Antagonist | [3] |

| 5-HT1B | Low Affinity | Not Significant | [3] |

| 5-HT3 | Low Affinity | Not Significant | [3] |

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound at serotonin receptors is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[4]

Principle

Competitive binding assays measure the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is specifically bound to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

General Methodology for 5-HT1A Receptor Binding Assay

While specific parameters from the original studies on this compound are not exhaustively detailed in the available literature, a general protocol for a 5-HT1A receptor binding assay using the radioligand [³H]-8-OH-DPAT can be outlined as follows:

-

Membrane Preparation:

-

Cell membranes are prepared from tissues or cultured cells endogenously expressing or recombinantly overexpressing the 5-HT1A receptor (e.g., rat cortical membranes or HEK293 cells).

-

The tissue or cells are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Incubation:

-

A constant concentration of the radioligand, typically [³H]-8-OH-DPAT, is incubated with the membrane preparation.

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a defined temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

The functional activity of this compound as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A/2C receptors dictates its influence on distinct intracellular signaling cascades.

This compound-Mediated 5-HT1A Receptor Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Agonist binding by this compound initiates a cascade of intracellular events leading to a decrease in neuronal excitability.

Caption: this compound agonism at the 5-HT1A receptor.

This compound-Mediated 5-HT2A/2C Receptor Antagonism

The 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors typically leads to the stimulation of phospholipase C (PLC). As an antagonist, this compound blocks the binding of the endogenous agonist serotonin (5-HT), thereby inhibiting this signaling pathway.

Caption: this compound antagonism at 5-HT2A/2C receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the Ki of this compound is depicted in the following diagram.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

S-14671 pharmacology and toxicology

An in-depth analysis of publicly available scientific literature and drug development databases reveals no specific compound designated as S-14671. This identifier may correspond to an internal research code for a compound that has not yet been publicly disclosed, a discontinued (B1498344) project, or a misidentified name.

Consequently, it is not possible to provide a detailed technical guide on the pharmacology and toxicology of a compound for which there is no public data. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of peer-reviewed research and clinical trial information.

Should a publicly recognized name or alternative designation for this compound be available, a comprehensive technical guide can be compiled. We recommend verifying the compound's identifier and providing a publicly known name to enable the generation of the requested in-depth report.

S-14671: A Technical Guide for 5-HT1A Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of S-14671, a potent and high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor. This document details its binding affinity, functional activity, and the experimental protocols utilized in its characterization, making it an essential resource for professionals in neuroscience research and drug development.

Core Data Summary

The following tables summarize the quantitative data regarding the binding affinity and in vivo potency of this compound in comparison to other well-known 5-HT1A receptor ligands.

Table 1: Comparative Binding Affinities at the 5-HT1A Receptor

| Compound | pKi | Reference Ligand(s) |

| This compound | 9.3 | [3H]8-OH-DPAT |

| 8-OH-DPAT | 9.2 | [3H]8-OH-DPAT |

| (+)-Flesinoxan | 8.7 | [3H]8-OH-DPAT |

| BMY 7378 | 8.8 | [3H]8-OH-DPAT |

| Buspirone | 7.9 | [3H]8-OH-DPAT |

Data sourced from Millan et al., 1991.[1]

Table 2: In Vivo Potency of this compound in Rodent Models

| In Vivo Assay | This compound Minimal Effective Dose (s.c.) | Comparative Potency |

| Induction of Hypothermia | ≥ 5 µg/kg | ~10-fold more potent than 8-OH-DPAT and ~100-fold more potent than (+)-flesinoxan and buspirone.[1] |

| Induction of Spontaneous Tail-Flicks | ≥ 40 µg/kg | ~10-fold more potent than 8-OH-DPAT and ~100-fold more potent than (+)-flesinoxan and buspirone.[1] |

| Forced Swim Test (Antidepressant-like effect) | 0.01 mg/kg | Potently reduced the duration of immobility. |

| Pigeon Conflict Test (Anxiolytic-like effect) | 0.0025 mg/kg (i.m.) | Exceptionally potent and efficacious. |

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ-subunits of the G-protein can directly modulate the activity of other effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. The receptor can also influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound are provided below.

In Vitro Experimental Protocols

1. Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]8-OH-DPAT.

-

Materials:

-

Cell membranes expressing 5-HT1A receptors (e.g., from rat hippocampus or transfected cell lines).

-

Radioligand: [3H]8-OH-DPAT.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Thaw and homogenize cell membranes in ice-cold assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT).

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an activator of adenylyl cyclase.

-

Materials:

-

Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Test compound: this compound.

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression.

-

In Vivo Experimental Protocols

1. Induction of Hypothermia in Rats

Activation of 5-HT1A receptors induces a hypothermic response in rodents.

-

Procedure:

-

House male rats individually and allow them to acclimate to the experimental room for at least one hour.

-

Measure the baseline rectal temperature using a digital thermometer.

-

Administer this compound subcutaneously (s.c.) at the desired doses.

-

Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

-

The hypothermic effect is calculated as the change from the baseline temperature.

-

2. Induction of Spontaneous Tail-Flicks in Rats

5-HT1A receptor agonists can induce spontaneous tail-flicks in rats.

-

Procedure:

-

Gently restrain male rats in individual observation chambers.

-

Allow the animals to habituate to the chambers for a short period.

-

Administer this compound (s.c.) at the desired doses.

-

Observe the animals continuously for a set period (e.g., 30-60 minutes) and count the number of spontaneous tail-flicks.

-

3. Forced Swim Test in Rats

This test is a widely used model to assess antidepressant-like activity.

-

Procedure:

-

On day one (pre-test session), place individual rats in a transparent cylinder filled with water (23-25°C) to a depth where they cannot touch the bottom.

-

Allow the rats to swim for 15 minutes before being removed, dried, and returned to their home cages.

-

On day two (test session), administer this compound (s.c.) at the desired doses, typically 30-60 minutes before the test.

-

Place the rats back into the swim cylinder for a 5-minute test session.

-

Record the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.[1]

-

4. Pigeon Conflict Test

This operant conditioning paradigm is used to evaluate anxiolytic-like effects.

-

Procedure:

-

Train food-deprived pigeons to peck a key for food reinforcement on a specific schedule.

-

Introduce a conflict component where, during certain periods signaled by a visual or auditory cue, each key peck for food is also accompanied by a mild electric shock. This suppresses the pecking behavior.

-

Administer this compound intramuscularly (i.m.) at the desired doses before the test session.

-

Measure the rate of punished and unpunished responding. An increase in the rate of responding during the conflict (punishment) period is indicative of an anxiolytic-like effect.

-

References

S-14671: A Technical Whitepaper on a Potent 5-HT2A/2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14671 is a potent and selective naphthylpiperazine derivative that exhibits a complex pharmacological profile, acting as a high-efficacy agonist at the serotonin (B10506) 5-HT1A receptor while concurrently demonstrating antagonist activity at 5-HT2A and 5-HT2C receptors.[1][2] This dual action suggests its potential therapeutic utility in a range of neuropsychiatric disorders where modulation of these serotonergic pathways is implicated. This document provides a comprehensive technical overview of this compound, focusing on its antagonist properties at the 5-HT2A and 5-HT2C receptors. It includes a summary of its binding affinities, details of key experimental protocols used in its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Core Pharmacological Profile of this compound

This compound is distinguished by its high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. While its agonist activity at 5-HT1A receptors is well-documented and responsible for its observed anxiolytic and antidepressant-like effects in preclinical models, its antagonist function at 5-HT2A and 5-HT2C receptors is a key feature of its pharmacological identity.[1][3]

Quantitative Binding Affinity Data

The binding affinities of this compound for human 5-HT1A, 5-HT2A, and 5-HT2C receptors have been determined through radioligand binding assays. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value | Reference |

| 5-HT1A | 9.3 | [1][2][4] |

| 5-HT2A | 7.8 | [1] |

| 5-HT2C | 7.8 | [1][4] |

Table 1: Binding Affinities (pKi) of this compound for Serotonin Receptors.

Experimental Protocols

The characterization of this compound as a 5-HT2A/2C antagonist has been established through a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for 5-HT2A and 5-HT2C receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A or 5-HT2C receptor, or from specific brain regions known to have a high density of these receptors (e.g., rat cortex for 5-HT2A).

-

Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. jneurosci.org [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. In vivo determination of 5-hydroxytryptamine receptor-stimulated phosphoinositide turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptamine-stimulated inositol phospholipid hydrolysis in rat cerebral cortex slices: pharmacological characterization and effects of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of S-14671

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14671, chemically known as N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide, is a potent and high-efficacy 5-HT1A receptor agonist with additional antagonist properties at 5-HT2A and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for professionals in the field of drug development and neuroscience research. The document details its receptor binding profile, in vivo potency, and its effects in preclinical models of anxiety and depression. Furthermore, this guide outlines plausible synthetic routes for its chemical preparation and provides detailed protocols for the key pharmacological assays used in its evaluation.

Discovery of this compound

The discovery of this compound emerged from research programs focused on developing novel ligands for serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is a well-established target for anxiolytic and antidepressant therapies.[3][4] Developed by Servier, this compound is a naphthylpiperazine derivative, a chemical class known for its interaction with serotonin receptors.[1][5] The rationale behind its development likely involved a systematic exploration of the structure-activity relationships of arylpiperazine compounds to optimize potency and efficacy at the 5-HT1A receptor.

The structural design of this compound incorporates a 7-methoxynaphthyl group, a piperazine (B1678402) linker, and a thiophene-2-carboxamide moiety. This combination of functional groups resulted in a compound with exceptionally high affinity for the 5-HT1A receptor and potent in vivo activity.[1]

Chemical Synthesis of this compound

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed convergent synthetic workflow for this compound.

Experimental Protocols for Synthesis

2.2.1. Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A)

A practical approach for the synthesis of this intermediate involves a palladium-catalyzed Buchwald-Hartwig amination reaction.[9]

-

Preparation of 7-methoxy-1-naphthyl triflate: 7-Methoxy-1-naphthol is reacted with triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent like dichloromethane (B109758) at 0 °C to room temperature.

-

Buchwald-Hartwig Coupling: The resulting triflate is then coupled with N-Boc-piperazine using a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., Xantphos) in a solvent such as toluene (B28343) or dioxane with a base (e.g., Cs2CO3) at elevated temperatures.

-

Deprotection: The Boc protecting group is removed by treating the product with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield 1-(7-methoxynaphthalen-1-yl)piperazine.

2.2.2. Synthesis of N-(2-aminoethyl)thiophene-2-carboxamide (Intermediate B)

This intermediate can be prepared via a standard amide coupling reaction.

-

Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride (SOCl2).

-

Amide Coupling: The resulting thiophene-2-carbonyl chloride is then slowly added to a solution of N-Boc-ethylenediamine and a base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C.

-

Deprotection: The Boc group is subsequently removed using acidic conditions as described for Intermediate A to afford N-(2-aminoethyl)thiophene-2-carboxamide.

2.2.3. Final Synthesis of this compound

The final step involves the coupling of Intermediate A and Intermediate B.

-

Reductive Amination: Intermediate A (1-(7-methoxynaphthalen-1-yl)piperazine) can be reductively aminated with a suitable aldehyde precursor of Intermediate B.

-

Alternatively, direct N-alkylation: Intermediate B can be reacted with a suitable alkylating agent derived from Intermediate A. A more common approach would be the reaction of Intermediate A with a suitable derivative of Intermediate B, such as N-(2-bromoethyl)thiophene-2-carboxamide, in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and efficacy at the 5-HT1A receptor. It also exhibits antagonist properties at 5-HT2A and 5-HT2C receptors, which may contribute to its overall pharmacological profile, potentially reducing the likelihood of certain side effects associated with non-selective serotonin agonists.[1][2]

Receptor Binding Affinity

The binding affinities of this compound for various serotonin receptors have been determined through radioligand binding assays. The data is summarized in the table below.

| Receptor Subtype | Binding Affinity (pKi) | Reference Compound | Reference pKi |

| 5-HT1A | 9.3 | 8-OH-DPAT | 9.2 |

| (+)-Flesinoxan | 8.7 | ||

| Buspirone | 7.9 | ||

| 5-HT2A | 7.8 | ||

| 5-HT2C | 7.8 | ||

| 5-HT1B | Low Affinity | ||

| 5-HT3 | Low Affinity |

Data compiled from multiple sources.[1][2]

In Vivo Potency and Efficacy

This compound has demonstrated exceptional potency in various in vivo animal models, inducing typical 5-HT1A agonist-mediated responses at very low doses.

| In Vivo Model | Measured Effect | Minimal Effective Dose (MED) | Maximal Effect |

| Pigeon Conflict Test | Increased punished responding | 0.0025 mg/kg, IM | 17232% increase vs. control |

| Rat Forced Swim Test | Reduced immobility | 0.01 mg/kg, s.c. | Potent antidepressant-like effect |

| Hypothermia Induction | Decrease in body temperature | ≥ 5 µg/kg, s.c. | |

| Spontaneous Tail-Flicks | Induction of tail-flicks | ≥ 40 µg/kg, s.c. |

Data compiled from multiple sources.[10][11][12]

Key Experimental Protocols

The pharmacological characterization of this compound relies on a battery of standardized in vitro and in vivo assays. The methodologies for the key experiments are detailed below.

Radioligand Binding Assay for 5-HT1A Receptor

This assay is used to determine the affinity of a compound for the 5-HT1A receptor.

References

- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 3. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 5. hackeducation.com [hackeducation.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

S-14671: A Technical Guide to a Potent Serotonin Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14671, a naphthylpiperazine derivative, is a highly potent and efficacious serotonin (B10506) receptor modulator with a dual mechanism of action. It acts as a high-affinity agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and serotonergic signaling.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound, intended for use by researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide.[1] Its structure combines a methoxynaphthylpiperazine moiety with a thiophene-2-carboxamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide | [1] |

| CAS Number | 135722-27-9 | [1][3] |

| Chemical Formula | C22H25N3O2S | [1] |

| Molar Mass | 395.52 g·mol−1 | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Insoluble in water; soluble in most organic solvents.[6] |

Pharmacological Properties

This compound exhibits high affinity and specificity for certain serotonin receptors. Its primary pharmacological actions are summarized below.

Table 2: Pharmacological Profile of this compound

| Target Receptor | Action | pKi | Reference |

| 5-HT1A | Agonist | 9.3 | [1][2][3] |

| 5-HT2A | Antagonist | 7.8 | [1] |

| 5-HT2C | Antagonist | 7.8 | [1] |

| 5-HT1B | Low affinity | Not specified | [1] |

| 5-HT3 | Low affinity | Not specified | [1] |

The high pKi value for the 5-HT1A receptor indicates a very strong binding affinity.[2][3] In vivo studies have demonstrated the potent agonist activity of this compound at this receptor, with effects observed at doses as low as 5 μg/kg when administered subcutaneously.[1][2] Its potency is reported to be approximately 10-fold greater than that of 8-OH-DPAT and 100-fold greater than flesinoxan (B1672771) and buspirone.[1][2]

The antagonist activity at 5-HT2A and 5-HT2C receptors contributes to its distinct pharmacological profile.[1]

Signaling Pathways

5-HT1A Receptor Agonism

As an agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[1][7] This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).[1] The activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

S-14671: An In-Depth Technical Guide to In Vivo Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo potency and efficacy of S-14671, a novel naphthylpiperazine derivative. This compound is characterized by its high affinity and efficacy as a serotonin (B10506) 1A (5-HT1A) receptor agonist, coupled with antagonist activity at 5-HT2A and 5-HT2C receptors.[1] This unique pharmacological profile underpins its potent effects in various preclinical models, suggesting significant potential in neuroscience research and drug development. This document details the key in vivo studies, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound distinguishes itself through its exceptional potency and efficacy as a 5-HT1A receptor agonist. It demonstrates a very high affinity for 5-HT1A binding sites, with a pKi of 9.3.[2][3] This affinity is comparable to or greater than other well-known 5-HT1A agonists such as 8-OH-DPAT (pKi = 9.2).[2][3] Furthermore, this compound exhibits significant affinity for 5-HT1C and 5-HT2 receptors, acting as an antagonist at these sites with a pKi of 7.8 for both.[3][4]

Table 1: Comparative In Vivo Potency of this compound and Other 5-HT1A Agonists

| Compound | 5-HT1A Agonist-Induced Hypothermia (MED, s.c.) | 5-HT1A Agonist-Induced Spontaneous Tail-Flicks (MED, s.c.) | Pigeon Conflict Test (MED, i.m.) | Rat Forced Swim Test (MED, s.c.) | Relative Potency vs. 8-OH-DPAT | Relative Potency vs. Flesinoxan & Buspirone (B1668070) |

| This compound | ≥ 5 µg/kg [2] | ≥ 40 µg/kg [2] | 0.0025 mg/kg | 0.01 mg/kg | ~10-fold more potent [2] | ~100-fold more potent [2] |

| 8-OH-DPAT | - | - | - | 0.63 mg/kg | 1 (Reference) | - |

| (+)-Flesinoxan | - | - | - | - | - | 1 (Reference) |

| Buspirone | - | - | - | - | - | 1 (Reference) |

MED: Minimal Effective Dose; s.c.: subcutaneous; i.m.: intramuscular.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated robust efficacy in animal models indicative of anxiolytic and antidepressant-like activity.

Anxiolytic-like Efficacy: The Pigeon Conflict Test

In the pigeon conflict test, a model for assessing anxiolytic potential, this compound very potently and markedly increased punished responding. This effect is a hallmark of anxiolytic drugs.

Experimental Protocol: Pigeon Conflict Test

The pigeon conflict test is an operant conditioning procedure used to evaluate the anti-punishment (anxiolytic) effects of drugs.

-

Apparatus: An operant conditioning chamber ("Skinner box") equipped with a response key, a grain hopper for food reinforcement, and a mechanism for delivering a brief electric shock.[5][6]

-

Procedure:

-

Training: Pigeons are first trained to peck a response key for food reinforcement. This is typically done on a fixed-ratio (FR) schedule, where a set number of pecks are required to receive access to the grain hopper.[7]

-

Conflict Introduction: A multiple schedule is introduced, consisting of two components that alternate. In the first component (non-punishment), pecking is reinforced with food. In the second component (punishment or "conflict"), pecking is also reinforced with food but is simultaneously punished with a brief electric shock.[8] This leads to a suppression of responding in the punishment component.

-

Drug Administration: Once a stable baseline of responding is established, the test drug (e.g., this compound) or vehicle is administered, typically intramuscularly.

-

Data Collection: The rate of responding in both the punishment and non-punishment components is recorded. Anxiolytic compounds are expected to increase the rate of responding during the punishment component, indicating a reduction in the suppressive effect of the punishment.

-

-

Data Analysis: The primary measure is the change in the rate of punished responding after drug administration compared to the baseline rate. The minimal effective dose (MED) is the lowest dose that produces a significant increase in punished responding.

This compound Results: this compound produced a maximal increase in punished responding of 17232% relative to control, with a minimal effective dose (MED) of 0.0025 mg/kg (i.m.). The anxiolytic-like effects of this compound were antagonized by the 5-HT1A receptor antagonist (-)-alprenolol, confirming the involvement of 5-HT1A receptors.

Antidepressant-like Efficacy: The Rat Forced Swim Test

This compound has shown potent activity in the rat forced swim test, a widely used preclinical model for screening potential antidepressant drugs.

Experimental Protocol: Rat Forced Swim Test

The forced swim test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

-

Apparatus: A transparent glass cylinder (typically 40-50 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind limbs.

-

Procedure:

-

Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute session. This initial exposure leads to the development of immobility.

-

Drug Administration: On the second day, the test drug (e.g., this compound) or vehicle is administered subcutaneously.

-

Test Session: Following a predetermined pretreatment time (e.g., 30 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. Other behaviors such as swimming and climbing may also be scored.

-

-

Data Analysis: The primary endpoint is the total duration of immobility during the test session. A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

This compound Results: this compound potently reduced the duration of immobility in the forced swim test in rats, with a minimal effective dose (MED) of 0.01 mg/kg (s.c.). This effect was blocked by the 5-HT1A receptor antagonist (+)-WAY 100,135, confirming the role of 5-HT1A receptor activation in its antidepressant-like activity.

Table 2: Summary of Other In Vivo Effects of this compound

| In Vivo Effect | Species | Route of Administration | Key Findings |

| Induction of Flat-Body Posture | Rodents | s.c. | A characteristic 5-HT1A receptor-mediated behavior. |

| Corticosterone (B1669441) Secretion | Rodents | s.c. | This compound induces corticosterone secretion, a known effect of 5-HT1A agonists. |

| Inhibition of Morphine-Induced Antinociception | Rodents | s.c. | This compound inhibits the antinociceptive effects of morphine. |

| Attenuation of Dorsal Raphe Nucleus Electrical Activity | Rodents | - | Consistent with activation of presynaptic 5-HT1A autoreceptors.[1] |

Methodologies for Other Key In Vivo Experiments

Drug-Induced Hypothermia

-

Procedure: Core body temperature of the animals (e.g., rats) is measured at baseline using a rectal probe or telemetry device. The test compound is administered, and body temperature is monitored at regular intervals for a specified duration.

-

Data Analysis: The change in body temperature from baseline is calculated for each time point. The nadir of the hypothermic response and the area under the time-course curve are often used as key parameters.

Spontaneous Tail-Flick Test

-

Procedure: The tail-flick test measures the latency of an animal to withdraw its tail from a source of thermal noxious stimulus, typically a focused beam of light.[1][9] The latency to flick the tail is recorded automatically. A cut-off time is set to prevent tissue damage.[9]

-

Data Analysis: The tail-flick latency is measured before and after drug administration. An increase in latency indicates an analgesic effect.

Measurement of Corticosterone Secretion

-

Procedure: Blood samples are collected from animals (e.g., via tail-nick or cannulation) at baseline and at various time points after drug administration.[10] Plasma is separated by centrifugation.

-

Data Analysis: Plasma corticosterone levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[11][12] The change in corticosterone concentration from baseline is determined.

Signaling Pathways and Experimental Workflows

The in vivo effects of this compound are a direct consequence of its interaction with specific serotonin receptor signaling pathways.

Caption: this compound signaling pathways.

The diagram above illustrates the dual mechanism of action of this compound. As a 5-HT1A receptor agonist, it activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects including the opening of potassium channels and closing of calcium channels. These actions collectively result in neuronal inhibition, which is thought to mediate its anxiolytic and antidepressant-like effects. Concurrently, as a 5-HT2A and 5-HT2C receptor antagonist, this compound blocks the Gq/11-mediated activation of phospholipase C, thereby reducing the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: General experimental workflow.

The workflow diagram outlines the typical process for evaluating the in vivo potency and efficacy of a compound like this compound. It begins with the selection of appropriate animal models, followed by drug administration and a battery of behavioral tests. The data from these tests are then collected, statistically analyzed, and interpreted to determine the compound's potency and efficacy.

Conclusion

This compound is a highly potent and efficacious 5-HT1A receptor agonist with a unique profile that includes 5-HT2A and 5-HT2C receptor antagonism. Its robust performance in preclinical models of anxiety and depression, coupled with its distinct effects on other physiological parameters, underscores its value as a research tool and a potential lead compound for the development of novel therapeutics for neuropsychiatric disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. Tail flick test - Wikipedia [en.wikipedia.org]

- 2. Experimental Study: Interleukin-31 Augments Morphine-Induced Antinociceptive Activity and Suppress Tolerance Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding Behavioral Psychology: the Skinner Box [verywellmind.com]

- 6. Operant Conditioning – Psychology [pressbooks-dev.oer.hawaii.edu]

- 7. Effects of benzodiazepine agonists on punished responding in pigeons and their relationship with clinical doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral studies with anxiolytic drugs. III. Antipunishment actions of buspirone in the pigeon do not involve benzodiazepine receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sceti.co.jp [sceti.co.jp]

S-14671 effects on dorsal raphe nucleus

An In-depth Technical Guide on the Effects of S-14671 on the Dorsal Raphe Nucleus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naphthylpiperazine derivative, is a highly potent and efficacious serotonin (B10506) 1A (5-HT1A) receptor agonist.[1][2] It also possesses antagonist properties at 5-HT2A and 5-HT2C receptors.[1][2] Its primary mechanism of action in modulating serotonergic neurotransmission involves the potent activation of 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons within the dorsal raphe nucleus (DRN). This activation leads to a profound inhibition of the electrical activity of these neurons, consequently reducing serotonin release in forebrain regions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its specific effects on the DRN, and detailed experimental protocols for assessing these effects.

Pharmacological Profile of this compound

This compound is distinguished by its exceptional affinity and efficacy at the 5-HT1A receptor, coupled with a significant affinity for 5-HT2A/2C receptors where it acts as an antagonist.[1][2] This unique profile contributes to its potent in vivo activity.

Quantitative Data: Receptor Binding and In Vivo Potency

The binding affinities and functional potencies of this compound have been characterized across various assays, demonstrating its superiority over other well-known 5-HT1A receptor agonists.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|

| 5-HT1A | 9.3 | [1][2][3][4] |

| 5-HT2A | 7.8 | [1][2] |

| 5-HT2C | 7.8 | [1][2] |

| 5-HT1B | Low and non-significant | [1] |

| 5-HT3 | Low and non-significant |[1] |

Table 2: In Vivo Functional Potency of this compound

| Assay | Parameter | Value | Comparison | Reference |

|---|---|---|---|---|

| Hypothermia Induction | Minimal Effective Dose | ≥ 5 µg/kg s.c. | ~10x more potent than 8-OH-DPAT | [1][4] |

| Spontaneous Tail-Flicks | Minimal Effective Dose | ≥ 40 µg/kg s.c. | ~100x more potent than flesinoxan (B1672771) & buspirone | [1][4] |

| Rat Forced Swim Test | Minimal Effective Dose | 0.01 mg/kg s.c. | 8-OH-DPAT MED: 0.63 mg/kg | [5] |

| Pigeon Conflict Test | Minimal Effective Dose | 0.0025 mg/kg i.m. | Exceptionally potent anxiolytic effect |[6] |

Core Mechanism: Effects on the Dorsal Raphe Nucleus

The dorsal raphe nucleus is the principal source of serotonergic innervation to the forebrain.[7] The cell bodies of these neurons are densely populated with 5-HT1A somatodendritic autoreceptors, which function as a key negative feedback mechanism controlling neuronal firing and serotonin release.[8][9]

This compound's high efficacy at these presynaptic 5-HT1A receptors leads to potent inhibition of the electrical activity of DRN neurons.[1][10] This is the primary mechanism underlying its observed anxiolytic and antidepressant-like effects in animal models.[1][5][6] The relative potency for this inhibitory action surpasses that of other standard 5-HT1A agonists.[10]

Table 3: Relative Potency of 5-HT1A Agonists in Inhibiting Dorsal Raphe Nucleus Firing

| Compound | Relative Potency |

|---|---|

| This compound | +++++ |

| 8-OH-DPAT | ++++ |

| WY 50,324 | +++ |

| BMY 7378 | ++ |

| Buspirone | + |

Source: Based on data from Millan et al., 1992.[10]

Signaling Pathway

Activation of the 5-HT1A receptor by this compound initiates a G-protein-mediated signaling cascade. The receptor is coupled to the Gi/o protein, which, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit of the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus suppressing its electrical activity.

Caption: this compound signaling cascade in a dorsal raphe neuron.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the effects of this compound on the dorsal raphe nucleus.

In Vivo Electrophysiology: Extracellular Single-Unit Recording

This protocol is designed to measure the firing rate of individual serotonergic neurons in the DRN of an anesthetized rat in response to systemic administration of this compound.

Objective: To determine the dose-dependent inhibitory effect of this compound on the spontaneous firing of DRN neurons.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate). The femoral vein is cannulated for intravenous drug administration. The rat is then placed in a stereotaxic frame.

-

Craniotomy: A burr hole is drilled in the skull overlying the dorsal raphe nucleus (coordinates determined from a stereotaxic atlas).

-

Electrode Placement: A glass micropipette recording electrode is lowered into the DRN. Serotonergic neurons are identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and a long-duration, positive-going action potential.

-

Baseline Recording: Once a stable neuron is identified, its baseline firing rate is recorded for several minutes.

-

Drug Administration: this compound (or other agonists/antagonists) is administered intravenously in ascending cumulative doses.

-

Data Acquisition: The firing rate is continuously recorded. The effect of the drug is quantified as the percentage inhibition of the baseline firing rate. The dose required to produce a 50% inhibition of firing (ID50) is calculated.

-

Antagonist Challenge: To confirm the 5-HT1A receptor-mediated effect, a selective antagonist (e.g., spiperone (B1681076) or WAY 100635) can be administered to reverse the inhibition caused by this compound.[10]

Caption: Workflow for in vivo electrophysiological recording.

In Vitro Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for 5-HT1A receptors.

Objective: To quantify the affinity of this compound for the 5-HT1A receptor site.

Methodology:

-

Tissue Preparation: Rat brain tissue (e.g., cortex or hippocampus, rich in 5-HT1A receptors) is homogenized in a suitable buffer. The homogenate is centrifuged to obtain a crude membrane preparation.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

-

Competition Assay: The incubation is performed in the presence of various concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol measures the downstream consequence of DRN inhibition: reduced serotonin release in a target brain region.

Objective: To assess the effect of this compound on extracellular serotonin levels in the forebrain.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the hippocampus or prefrontal cortex, of an anesthetized or freely moving rat.[8]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[11]

-

Baseline Measurement: Several baseline samples are collected to establish the basal level of extracellular serotonin.

-

Drug Administration: this compound is administered (e.g., subcutaneously).

-

Post-Treatment Sampling: Sample collection continues to monitor changes in serotonin levels over time.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: A decrease in extracellular serotonin levels following this compound administration indicates an inhibitory effect on serotonergic neuron activity, consistent with the activation of 5-HT1A autoreceptors in the DRN.[8]

Caption: Causal pathway from this compound administration to behavior.

Conclusion

This compound is a powerful pharmacological tool and a potential therapeutic agent characterized by its exceptionally high potency and efficacy as a 5-HT1A receptor agonist.[4] Its primary effect on the dorsal raphe nucleus is a robust inhibition of serotonergic neuronal firing, mediated by the activation of somatodendritic 5-HT1A autoreceptors.[1][10] This action leads to a downstream reduction in serotonin release and is correlated with significant anxiolytic and antidepressant-like activities. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel compounds targeting the serotonergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of brain microdialysis to study the pharmacology of the 5-HT1A autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of 5-HT1A Autoreceptors in the Dorsal Raphe Nucleus Reduces the Behavioral Consequences of Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on S-14671 and Corticosterone Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and high-efficacy 5-HT1A receptor agonist, S-14671, and its significant effects on corticosterone (B1669441) secretion. This document consolidates available data on its receptor pharmacology, details relevant experimental methodologies, and illustrates the underlying physiological mechanisms.

Core Compound Profile: this compound

This compound is a naphthylpiperazine derivative that has demonstrated exceptional potency as a serotonin (B10506) 5-HT1A receptor agonist.[1][2][3] Its high affinity and efficacy at this receptor subtype lead to a range of physiological responses, including a marked induction of corticosterone secretion, a key indicator of hypothalamic-pituitary-adrenal (HPA) axis activation.[1]

Quantitative Data Summary

The following table summarizes the receptor binding affinities of this compound and other reference 5-HT1A ligands.

| Compound | Receptor Affinity (pKi) | Receptor Subtype |

| This compound | 9.3 | 5-HT1A Agonist |

| 8-OH-DPAT | 9.2 | 5-HT1A Agonist |

| (+)-flesinoxan | 8.7 | 5-HT1A Agonist |

| Buspirone | 7.9 | 5-HT1A Partial Agonist |

| BMY 7378 | 8.8 | 5-HT1A Partial Agonist |

| This compound | 7.8 | 5-HT2A Antagonist |

| This compound | 7.8 | 5-HT2C Antagonist |

Signaling Pathways and Mechanisms

The secretion of corticosterone induced by this compound is mediated through its agonist activity at 5-HT1A receptors, which subsequently activates the HPA axis. The signaling cascade is initiated by the binding of this compound to 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).

Experimental Protocols

The following section details a representative experimental protocol for investigating the effects of this compound on corticosterone secretion in a research setting.

Animal Model and Housing

-

Species: Male Wistar or Sprague-Dawley rats (200-250g).

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.

Drug Preparation and Administration

-

This compound Solution: Dissolve this compound in a suitable vehicle, such as sterile saline or a small amount of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) further diluted in saline. The final concentration should be prepared to administer the desired dose in a volume of 1 ml/kg body weight.

-

Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

Blood Sampling

-

Procedure: At predetermined time points following drug administration (e.g., 0, 30, 60, 90, and 120 minutes), collect blood samples. A common method is via tail-nick or through a previously implanted cannula for repeated sampling from conscious animals to minimize stress-induced corticosterone release.

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

Corticosterone Radioimmunoassay (RIA)

-

Principle: The assay is a competitive binding immunoassay. Unlabeled corticosterone in the plasma samples competes with a fixed amount of radiolabeled corticosterone (e.g., ¹²⁵I-corticosterone) for binding sites on a limited amount of specific anti-corticosterone antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled corticosterone in the sample.

-

Reagents:

-

Corticosterone standards of known concentrations.

-

¹²⁵I-labeled corticosterone tracer.

-

Anti-corticosterone antibody.

-

Assay buffer (e.g., phosphate-buffered saline with gelatin).

-

Separating reagent (e.g., a second antibody or charcoal suspension) to precipitate the antibody-bound corticosterone.

-

-

Procedure:

-

Thaw plasma samples and corticosterone standards on ice.

-

Pipette a small volume of each standard or plasma sample into appropriately labeled assay tubes.

-

Add a fixed amount of ¹²⁵I-corticosterone to each tube.

-

Add the anti-corticosterone antibody to all tubes except for the non-specific binding (NSB) controls.

-

Vortex the tubes and incubate for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.

-

Add the separating reagent to precipitate the antibody-bound fraction.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the corticosterone standards.

-

Determine the concentration of corticosterone in the plasma samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an experiment designed to assess the impact of this compound on corticosterone levels.

References

- 1. S 14671: a naphtylpiperazine 5-hydroxytryptamine1A agonist of exceptional potency and high efficacy possessing antagonist activity at 5-hydroxytryptamine1C/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

Methodological & Application

S-14671 Experimental Protocol for Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of S-14671 in rats. This compound is a potent and high-efficacy 5-HT1A receptor agonist, also exhibiting antagonist activity at 5-HT2A and 5-HT2C receptors.[1][2] These characteristics make it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.

Pharmacological Profile

This compound, a naphthylpiperazine derivative, demonstrates high affinity for the 5-HT1A receptor.[1] Its binding affinity and in vivo potency have been compared to other well-known serotonergic agents.

Table 1: Receptor Binding Affinity of this compound and Reference Compounds

| Compound | 5-HT1A (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |

| This compound | 9.3 | 7.8 | 7.8 |

| 8-OH-DPAT | 9.2 | - | - |

| (+)-flesinoxan | 8.7 | - | - |

| Buspirone | 7.9 | - | - |

| BMY 7378 | 8.8 | - | - |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity.[1]

Table 2: In Vivo Potency of this compound in Rats for 5-HT1A Agonist-Induced Responses

| Response | This compound (Effective Dose) | 8-OH-DPAT (Relative Potency) | (+)-flesinoxan & Buspirone (Relative Potency) |

| Hypothermia | ≥ 5 µg/kg s.c. | ~10-fold more potent | ~100-fold more potent |

| Spontaneous Tail-Flicks | ≥ 40 µg/kg s.c. | ~10-fold more potent | ~100-fold more potent |

Note: Potency is compared based on the effective dose required to elicit the specified response.[1]

Signaling Pathway

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to inhibitory G-proteins (Gi/o).[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[4] The βγ-subunit of the G-protein can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][4][5]

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments in rats to assess the pharmacological effects of this compound.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to assess antidepressant-like activity.[6]

Objective: To evaluate the effect of this compound on depressive-like behavior in rats.

Apparatus:

-

A transparent plastic cylinder (40 cm height, 20 cm diameter).

-

Water maintained at 25 ± 1°C.[7]

-

Video recording equipment.

Procedure:

-

Habituation (Day 1):

-

Drug Administration (Day 2):

-

Administer this compound or vehicle subcutaneously (s.c.) at the desired dose (e.g., minimal effective dose of 0.01 mg/kg).

-

-

Test Session (Day 2):

-

Data Analysis:

-

Score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the state where the animal makes only the movements necessary to keep its head above water.[9]

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Caption: Forced Swim Test Experimental Workflow.

Hypothermia Induction

Activation of 5-HT1A receptors is known to induce hypothermia in rats.[10]

Objective: To measure the dose-dependent hypothermic effect of this compound.

Apparatus:

-

Rectal temperature probe.

-

Digital thermometer.

-

Animal restrainer (optional, for brief measurements).

Procedure:

-

Baseline Temperature:

-

Gently restrain the rat and insert the rectal probe to a consistent depth (e.g., 2-3 cm).

-

Record the baseline core body temperature once a stable reading is obtained.

-

-

Drug Administration:

-

Administer this compound or vehicle subcutaneously (s.c.) at various doses (e.g., starting from 5 µg/kg).[1]

-

-

Temperature Monitoring:

-

Measure the rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each time point and each dose group.

-

Plot a dose-response curve to determine the potency and efficacy of this compound in inducing hypothermia.

-

Tail-Flick Test

The tail-flick test is a measure of the nociceptive threshold, which can be modulated by serotonergic agents.

Objective: To assess the effect of this compound on the tail-flick latency in response to a thermal stimulus.

Apparatus:

-

Tail-flick analgesia meter with a radiant heat source.[11]

-

Animal restrainer.

Procedure:

-

Acclimation:

-

Acclimate the rat to the restrainer for a few minutes before testing.

-

-

Baseline Latency:

-

Position the rat's tail over the radiant heat source.

-

Activate the heat source and start a timer.

-